Oxa-Spiro Core Reduces Lipophilicity by 1.9 logP Units vs. Non-Oxygenated Spiro[4.5]decane Analog
The incorporation of two oxygen atoms into the spiro[4.5]decane scaffold significantly lowers calculated lipophilicity. The target compound exhibits a clogP of 1.97 [1], whereas the non-oxygenated comparator 2-{Spiro[4.5]decan-8-yl}ethan-1-amine (CAS 1557697-16-1) has a clogP of 3.9 [2]. This 1.9-logP reduction translates to a roughly 80-fold decrease in predicted membrane partition coefficient (logD), a critical parameter for optimizing CNS drug-like properties and reducing off-target binding .
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | 1.97 |
| Comparator Or Baseline | 2-{Spiro[4.5]decan-8-yl}ethan-1-amine (clogP = 3.9) |
| Quantified Difference | Δ clogP = -1.93 |
| Conditions | Computed values (XLogP3 method) from authoritative chemical databases [1][2] |
Why This Matters
Excessive lipophilicity (logP > 3) is associated with increased promiscuity, metabolic instability, and off-target toxicity; the 1.9-logP reduction positions this compound in a more favorable drug-like space for CNS and other targets.
- [1] Chem960.com. 124499-34-9 (2,6-dibromo-4H-cyclopenta[2,1-b:3,4-b']dithiophene,2-(1,4-dioxa-spiro[4.5]dec-8-yl)-ethylamine). Computed LogP and TPSA data. View Source
- [2] Kuujia.com. Cas no 1557697-16-1 (2-{Spiro[4.5]decan-8-yl}ethan-1-amine). Computed LogP and TPSA data. View Source
